molecular formula C12H15IO2 B14265274 2-(2-Iodo-5-methylphenoxy)oxane CAS No. 184651-74-9

2-(2-Iodo-5-methylphenoxy)oxane

Cat. No.: B14265274
CAS No.: 184651-74-9
M. Wt: 318.15 g/mol
InChI Key: IBVCSHGPVKVQBS-UHFFFAOYSA-N
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Description

2-(2-Iodo-5-methylphenoxy)oxane is an organic compound that features an oxane ring substituted with a 2-iodo-5-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-5-methylphenoxy)oxane typically involves the reaction of 2-iodo-5-methylphenol with oxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where 2-iodo-5-methylphenol reacts with oxane in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-5-methylphenoxy)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine.

    Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium thiolate or alkyl halides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of hydroxyl or amine derivatives.

    Substitution: Formation of various substituted phenoxyoxane derivatives.

Scientific Research Applications

2-(2-Iodo-5-methylphenoxy)oxane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-5-methylphenoxy)oxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodo group can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-methylphenoxy)oxane
  • 2-(2-Chloro-5-methylphenoxy)oxane
  • 2-(2-Fluoro-5-methylphenoxy)oxane

Comparison

2-(2-Iodo-5-methylphenoxy)oxane is unique due to the presence of the iodo group, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s overall properties.

Properties

CAS No.

184651-74-9

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

2-(2-iodo-5-methylphenoxy)oxane

InChI

InChI=1S/C12H15IO2/c1-9-5-6-10(13)11(8-9)15-12-4-2-3-7-14-12/h5-6,8,12H,2-4,7H2,1H3

InChI Key

IBVCSHGPVKVQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)OC2CCCCO2

Origin of Product

United States

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